

# Physicochemical Properties of 1-Benzylazetidine-2-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 1-Benzylazetidine-2-carboxylic acid

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## Abstract

**1-Benzylazetidine-2-carboxylic acid** is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a proline analog, its unique four-membered ring structure offers a scaffold for the development of novel therapeutics. Understanding its physicochemical properties is paramount for its application in pharmaceutical development, influencing aspects from synthesis and formulation to biological activity and pharmacokinetics. This technical guide provides a comprehensive overview of the known physicochemical properties of **1-benzylazetidine-2-carboxylic acid**, details established experimental protocols for their determination, and outlines a general workflow for the biological evaluation of such novel chemical entities.

## Core Physicochemical Properties

The following table summarizes the available quantitative data for **1-benzylazetidine-2-carboxylic acid**. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	191.23 g/mol	PubChem[1]
Density	1.3±0.1 g/cm <sup>3</sup>	ChemSrc[2]
Boiling Point	327.5±35.0 °C at 760 mmHg	ChemSrc[2]
Flash Point	151.9±25.9 °C	ChemSrc[2]
LogP (Computed)	-0.8	PubChem[1]
<sup>1</sup> H NMR (500MHz, D <sub>2</sub> O)	δ 2.39-2.43 (m, 1H, Aze-CH <sub>2</sub> ), 2.60-2.64 (m, 1H, Aze-CH <sub>2</sub> ), 3.81-3.85 (m, 1H, Aze-CH <sub>2</sub> ), 3.96-4.00 (m, 1H, Aze-CH <sub>2</sub> ), 4.33 (q, J=13Hz, 2H, Bn-CH <sub>2</sub> ), 4.727 (t, J=9.5Hz, 1H, Aze-CH), 7.408-7.412 (m, 5H, Bz-H)	Google Patents
Melting Point	Data not available	
pKa	Data not available	
Aqueous Solubility	Data not available	

## Experimental Protocols

Detailed experimental procedures for the characterization of **1-benzylazetidine-2-carboxylic acid** are crucial for obtaining reliable and reproducible data. Below are detailed methodologies for key experiments.

### Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

- **Sample Preparation:** A small, dry sample of **1-benzylazetidine-2-carboxylic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

## Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precisely weighed amount of **1-benzylazetidine-2-carboxylic acid** is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

## Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability.

Methodology: Shake-Flask Method

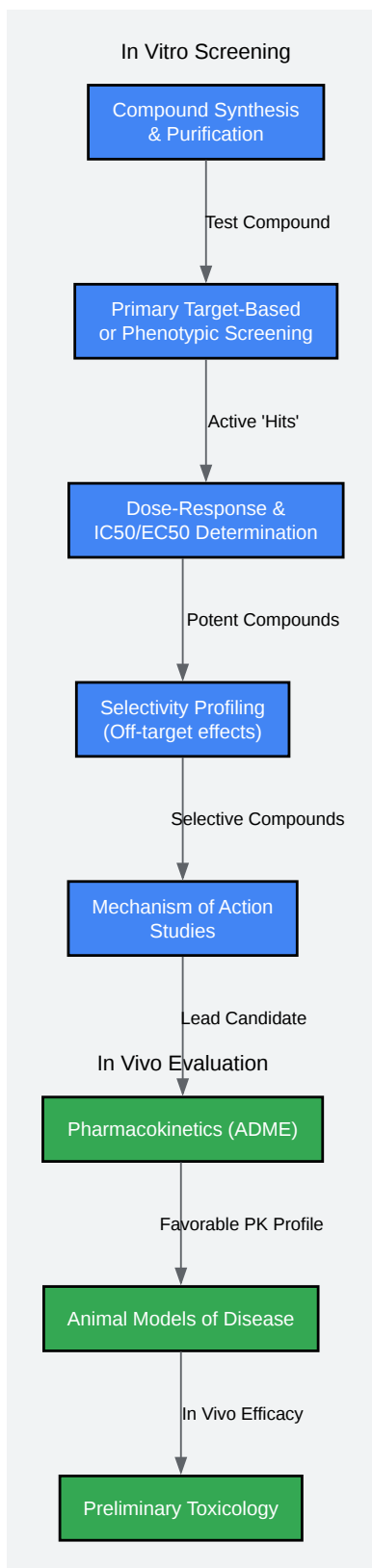
- **Sample Preparation:** An excess amount of solid **1-benzylazetidine-2-carboxylic acid** is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, clean vial.
- **Equilibration:** The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
- **Quantification:** The concentration of the dissolved **1-benzylazetidine-2-carboxylic acid** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

## Biological Context and Evaluation Workflow

The parent compound, azetidine-2-carboxylic acid, is a known proline analogue that can be misincorporated into proteins, leading to cellular toxicity.[3] This mechanism of action suggests that derivatives such as **1-benzylazetidine-2-carboxylic acid** may possess interesting biological activities. For drug development professionals, a structured approach to evaluating the biological effects of such a novel compound is essential.

## General Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical entity like **1-benzylazetidine-2-carboxylic acid**.



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A general workflow for the biological evaluation of a novel chemical entity.

## Conclusion

**1-Benzylazetidine-2-carboxylic acid** presents a compelling scaffold for further investigation in drug discovery. While foundational physicochemical data are available, this guide highlights the need for experimental determination of key properties such as melting point, pKa, and aqueous solubility to build a more complete profile of this compound. The provided experimental protocols offer a starting point for researchers to obtain this critical information. Furthermore, the outlined biological evaluation workflow provides a strategic framework for elucidating the therapeutic potential of this and other novel azetidine derivatives.

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## References

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